molecular formula C5H11NO2 B7806632 2-(Propylamino)acetic acid CAS No. 25303-14-4

2-(Propylamino)acetic acid

Cat. No.: B7806632
CAS No.: 25303-14-4
M. Wt: 117.15 g/mol
InChI Key: BHUGZIJOVAVBOQ-UHFFFAOYSA-N
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Description

2-(Propylamino)acetic acid, a secondary amine derivative of glycine, is characterized by a propyl group attached to the amino nitrogen of the acetic acid backbone. Its hydrochloride salt (CAS 6939-13-5) is widely used in biochemical research due to enhanced water solubility, facilitating studies on amino acid transport, glycine receptor modulation, and neurotransmitter systems . The compound serves as a precursor in synthesizing amine-containing intermediates for pharmaceuticals and materials science .

Properties

IUPAC Name

2-(propylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUGZIJOVAVBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328826
Record name Glycine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25303-14-4
Record name Glycine, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Propylamine reacts with chloroacetic acid in aqueous or polar aprotic solvents (e.g., acetone, ethanol) under mild temperatures (25–50°C). The reaction is typically catalyzed by aliphatic amines such as triethylamine or di-n-butylamine, which neutralize HCl byproducts and shift equilibrium toward product formation. The general reaction is:

ClCH2COOH+CH3CH2CH2NH2CH3CH2CH2NHCH2COOH+HCl\text{ClCH}2\text{COOH} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{NHCH}_2\text{COOH} + \text{HCl}

Key parameters influencing yield include:

  • Molar ratio : A 1:1.2 ratio of chloroacetic acid to propylamine minimizes unreacted starting material.

  • Catalyst concentration : 5–10 mol% of triethylamine improves reaction kinetics.

  • Temperature : Yields drop above 60°C due to decarboxylation side reactions.

Purification and Byproduct Management

Post-reaction, the mixture is acidified to precipitate unreacted chloroacetic acid, followed by neutralization to isolate the product. Crystallization from ethanol/water mixtures yields this compound with >85% purity. The primary byproduct, ammonium chloride, is removed via filtration or distillation under reduced pressure.

Catalytic Methods Using Alkylamine Derivatives

Recent patents describe alternative pathways using propylamine derivatives to enhance selectivity and reduce side reactions.

Propylamine and Chloroacetyl Chloride

A two-step process involves first synthesizing 2-chloro-N-propylacetamide from chloroacetyl chloride and propylamine, followed by hydrolysis to the target acid:

Step 1 :

ClCH2COCl+CH3CH2CH2NH2ClCH2CONHCH2CH2CH3+HCl\text{ClCH}2\text{COCl} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{ClCH}2\text{CONHCH}2\text{CH}2\text{CH}_3 + \text{HCl}

Step 2 :

ClCH2CONHCH2CH2CH3+H2OHOOCCH2NHCH2CH2CH3+HCl\text{ClCH}2\text{CONHCH}2\text{CH}2\text{CH}3 + \text{H}2\text{O} \rightarrow \text{HOOCCH}2\text{NHCH}2\text{CH}2\text{CH}_3 + \text{HCl}

This method achieves 78–82% overall yield when conducted in tetrahydrofuran (THF) with potassium carbonate as a base.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study using propylamine and chloroacetic acid in ethanol under 300 W irradiation produced this compound in 89% yield within 15 minutes.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost efficiency and environmental sustainability.

Continuous Flow Reactors

Continuous flow systems enable precise control over reaction parameters, achieving 90–92% conversion rates. Chloroacetic acid and propylamine are pumped into a reactor at 45°C, with residence times of 30–40 minutes. The effluent is neutralized and crystallized inline, reducing manual handling.

Solvent Recycling

Industrial plants recover solvents like acetone via distillation, reducing waste. A closed-loop system reported by recycles 95% of solvents, lowering production costs by 20%.

Comparative Analysis of Methods

The table below summarizes key metrics for prominent preparation methods:

Method Yield (%) Purity (%) Reaction Time Scalability
Classical Aminolysis78–8585–904–6 hoursHigh
Chloroacetyl Chloride82883 hoursModerate
Microwave-Assisted899215 minutesLow
Continuous Flow90–929540 minutesHigh

Chemical Reactions Analysis

Acid-Base Reactions

The compound exists in zwitterionic form (pI ≈ 5.8–6.2) through intramolecular proton transfer. In aqueous solutions:

  • Acidic conditions (pH < 3): Protonates amino group → cationic form (NH2+-CH2-COOHCl\text{NH}_2^+ \text{-CH}_2\text{-COOH} \cdot \text{Cl}^-)

  • Basic conditions (pH > 8): Deprotonates carboxylic acid → anionic form (NH-CH2-COO\text{NH-CH}_2\text{-COO}^-)

This pH-dependent behavior influences its solubility and biological activity .

SN2 Nucleophilic Substitution

The propylamine group acts as a nucleophile in bimolecular displacement reactions:

ParameterDetails
MechanismBackside attack (concerted process)
Preferred SubstratesPrimary alkyl halides (e.g., CH₃CH₂Br)
Solvent SystemPolar aprotic (DMF, DMSO)
Stereochemical OutcomeComplete inversion at electrophilic center

Example Reaction:
C5H11NO2+CH3CH2BrC5H11NO2-CH2CH3+Br\text{C}_5\text{H}_{11}\text{NO}_2 + \text{CH}_3\text{CH}_2\text{Br} \rightarrow \text{C}_5\text{H}_{11}\text{NO}_2\text{-CH}_2\text{CH}_3 + \text{Br}^-
This reaction proceeds via transition state stabilization through hydrogen bonding with the carboxylic acid group .

Carboxylic Acid Derivative Formation

The α-positioned carboxylic acid participates in classical acyl substitution:

A. Esterification
Reacts with alcohols (R-OH\text{R-OH}) under acid catalysis:
COOH+ROHH+COOR+H2O\text{COOH} + \text{ROH} \xrightarrow{\text{H}^+} \text{COOR} + \text{H}_2\text{O}
Reactivity Trend: Methanol > Ethanol > Propanol (k = 1.2 × 10⁻³ s⁻¹ for methanol at 25°C) .

B. Amide Synthesis
Condensation with primary amines via carbodiimide coupling:
COOH+RNH2DCCCONHR+H2O\text{COOH} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{CONHR} + \text{H}_2\text{O}
Yields decrease with steric bulk: Methylamine (78%) > Ethylamine (65%) > Isopropylamine (42%) .

Structural Analog Comparisons

Key differentiating features from related compounds:

CompoundWater Solubility (g/L)pKa (COOH)Nucleophilicity (Relative)
This compound58 ± 22.341.00
Sarcosine (N-methyl)72 ± 32.210.85
β-Alanine63 ± 13.550.92

The propyl side chain provides optimal balance between hydrophobicity and electronic effects for biochemical applications .

Scientific Research Applications

2-(Propylamino)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propylamino)acetic acid involves its interaction with specific molecular targets and pathways. It can bind to receptors and transporters, modulating their activity. For instance, it may interact with glycine receptors in the central nervous system, influencing neurotransmission and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycine and Substituted Glycine Derivatives

  • Glycine (C₂H₅NO₂): The simplest amino acid, lacking the propylamino group. Unlike 2-(propylamino)acetic acid, glycine acts primarily as an inhibitory neurotransmitter. The addition of the propyl group in this compound alters receptor binding specificity and metabolic stability, making it less prone to rapid enzymatic degradation .
  • 2-(Hydroxyamino)acetic Acid (C₂H₅NO₃): Features a hydroxylamino group instead of propylamino. This structural difference reduces lipid solubility and limits its utility in crossing biological membranes compared to this compound .

Propylamino-Containing Compounds

  • 2-(PROPYLAMINO)-1-PROPANOL (C₆H₁₅NO): Shares the propylamino group but replaces the carboxylic acid with a hydroxyl group. This modification eliminates its capacity for ionic interactions, reducing its applicability in pH-sensitive biochemical assays .
  • Oxo(propylamino)acetic Acid (C₅H₉NO₃): Incorporates a ketone group adjacent to the amino moiety. This increases electrophilicity, making it more reactive in nucleophilic acyl substitution reactions compared to this compound .

Pharmaceutical Intermediates and Impurities

  • Articaine Acid Hydrochloride (C₁₃H₂₀ClN₃O₃S): Contains a thiophene ring and a branched propylamino-acetyl group. The thiophene moiety enhances aromatic interactions in receptor binding, a feature absent in this compound .
  • 2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride (C₁₃H₁₉ClN₂O₃): The phenyl and methyl groups confer steric hindrance, reducing enzymatic hydrolysis rates compared to the simpler this compound .

Physicochemical and Functional Comparisons

Property This compound HCl Glycine 2-(Hydroxyamino)acetic Acid Oxo(propylamino)acetic Acid
Molecular Weight (g/mol) 153.6 (HCl salt) 75.07 91.07 131.1 (estimated)
Solubility in Water High (due to HCl salt) High Moderate Moderate
Biological Half-Life Extended (vs. glycine) Short Short Not reported
Key Applications Neurotransmitter research Metabolism Limited Synthetic intermediates

Biological Activity

2-(Propylamino)acetic acid, also known as propylglycine, is a derivative of glycine that has gained attention in various fields due to its unique biological properties. This compound is characterized by the substitution of a hydrogen atom in the amino group of glycine with a propyl group, which imparts distinct physicochemical properties and biological activities. Here, we explore its biological activity, mechanisms of action, and potential applications in medicine and research.

  • Molecular Formula : C₅H₁₁NO₂
  • Molecular Weight : Approximately 115.15 g/mol
  • Structure : The propyl side chain significantly influences the compound's interaction with biological systems compared to other amino acids.

This compound exhibits its biological activity primarily through:

  • Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with glycine receptors in the central nervous system. This modulation can influence neurotransmission and exhibit therapeutic effects in neurological disorders.
  • Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating biochemical reactions. Its structure allows it to serve as a model compound for studying enzyme mechanisms and interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter ModulationInfluences glycine receptor activity, potentially aiding in neurological therapies.
Antimicrobial PropertiesExhibits selective activity against certain pathogens, suggesting potential for drug development .
Enzyme SubstrateServes as a substrate for enzymes involved in various metabolic pathways.

Research Findings

  • Neuropharmacological Studies : Research indicates that this compound may enhance the effects of certain antidepressants by acting on serotonin receptors, thus improving mood regulation .
  • Antimicrobial Activity : In studies assessing its antimicrobial properties, this compound demonstrated selective activity against Chlamydia trachomatis, indicating its potential as a lead compound for developing new antibiotics .
  • Toxicity and Safety Assessments : Toxicological evaluations have shown that the compound does not exhibit significant dermal sensitization or irritation under controlled conditions, making it a candidate for further pharmaceutical development .

Case Studies

A notable case study involved the application of this compound in treating infections caused by Chlamydia trachomatis. In vitro studies revealed that treatment with this compound resulted in reduced chlamydial inclusion sizes and numbers in infected cells, indicating effective antimicrobial action without significant cytotoxicity to host cells .

Q & A

Q. What are the established synthetic routes for 2-(Propylamino)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Route 1 : Reacting propylamine with chloroacetic acid in aqueous NaOH (pH 9–10) at 60–80°C, achieving ~70–85% yield after recrystallization .
  • Route 2 : Using a carbodiimide coupling agent (e.g., EDC) to conjugate propylamine with glycolic acid derivatives in anhydrous DMF, yielding ~65–75% with HPLC purity ≥95% .
    Key variables include solvent polarity, temperature, and catalyst selection. Impurities (e.g., unreacted propylamine) are monitored via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, UV detection at 210 nm) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1^1H NMR (D2_2O, 400 MHz) shows characteristic peaks: δ 1.45 (t, J=7.2 Hz, 3H, CH2_2CH2_2CH3_3), δ 3.20 (m, 2H, NHCH2_2), δ 3.85 (s, 2H, CH2_2COOH) .
  • FT-IR : Confirm presence of carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}), amine (N-H bend ~1550 cm^{-1), and C=O (1710 cm1^{-1}) .
  • Chromatography : USP guidelines recommend RP-HPLC with UV/Vis detection (LOD ≤0.1%) and comparison to certified reference standards .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL, 25°C)Notes
Water120 ± 5pH-dependent
Ethanol45 ± 3Decreases below 15°C
DMSO220 ± 10Stable for 24 hours
(Data extrapolated from structurally analogous compounds in )
  • Stability : Degrades by ≤5% over 30 days at 4°C (dark) but hydrolyzes rapidly at pH <2 or >10. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral studies?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP or L-proline derivatives to induce asymmetry during the amine-acid coupling step, achieving enantiomeric excess (ee) up to 88% .
  • Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) separates enantiomers, validated by circular dichroism .

Q. How can computational models predict the reactivity of this compound in novel biochemical pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to predict pKa (≈3.1 for COOH, 9.8 for NH), correlating with experimental titration curves .
  • Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., aminoacyl-tRNA synthetases), identifying potential inhibition sites (binding energy ≤-7.2 kcal/mol) .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., OECD Test No. 423 for acute toxicity) and control variables (cell line, serum concentration) .
  • Meta-Analysis : Apply random-effects models to reconcile discrepancies. For example, IC50_{50} values in cytotoxicity assays vary by ±15% due to differences in MTT assay incubation times .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary across studies?

  • Methodological Answer : Variations arise from:
  • Temperature : Solubility in water increases by ~8% per 10°C rise (25°C vs. 37°C) .
  • Ionic Strength : Presence of NaCl (0.1 M) reduces solubility by 20% due to salting-out effects .
  • Measurement Techniques : Gravimetric analysis vs. UV spectrophotometry may differ by ±5% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Propylamino)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Propylamino)acetic acid

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